(3-Methylthietan-3-yl)methanamine
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Overview
Description
(3-Methylthietan-3-yl)methanamine: is a heterocyclic organic compound with the molecular formula C5H11NS and a molecular weight of 117.21 g/mol It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methyl group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthietan-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthietane with methanamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and supply of the compound .
Chemical Reactions Analysis
Types of Reactions: (3-Methylthietan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Methylthietan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving sulfur-containing heterocycles. It may be used in the design of biologically active molecules and as a probe in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Methylthietan-3-yl)methanamine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring may also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-Thietanemethanamine: Similar structure but without the methyl group.
Thietane: The parent compound without the amine group.
Methanamine: A simpler amine without the thietane ring.
Uniqueness: (3-Methylthietan-3-yl)methanamine is unique due to the presence of both a thietane ring and a methyl group, which confer distinct chemical and biological properties. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-methylthietan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIIRSPQXCPSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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